molecular weight and formula of N,N-dibenzylpyridine-3-carboxamide
molecular weight and formula of N,N-dibenzylpyridine-3-carboxamide
Physicochemical Profiling, Synthetic Methodology, and Structural Applications[1]
Executive Summary
N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid. As a lipophilic analog of the vitamin nicotinamide, it serves as a critical structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors targeting the NAD+ salvage pathway and as a ligand in coordination chemistry. This guide provides a definitive technical profile, a self-validating synthesis protocol, and an analysis of its utility in drug discovery.
Part 1: Physicochemical Profile[1][2][3]
The following data establishes the core identity of the compound. Researchers should use these metrics for initial substance verification and mass spectrometry calibration.
| Property | Value | Technical Notes |
| IUPAC Name | N,N-dibenzylpyridine-3-carboxamide | Also referred to as N,N-dibenzylnicotinamide. |
| CAS Number | 103505-66-4 | Primary identifier for chemical procurement. |
| Molecular Formula | C₂₀H₁₈N₂O | High degree of aromaticity (3 rings). |
| Molecular Weight | 302.37 g/mol | Monoisotopic Mass: 302.14 g/mol . |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |
| Solubility | DMSO, DCM, Methanol | Poorly soluble in water due to dibenzyl lipophilicity. |
| LogP (Predicted) | ~3.8 - 4.2 | High membrane permeability potential compared to nicotinamide (LogP -0.37). |
Part 2: Synthetic Pathway & Mechanism
The most robust synthesis route utilizes Nucleophilic Acyl Substitution via an acid chloride intermediate. This method is preferred over direct carbodiimide coupling (e.g., EDC/NHS) for this specific substrate due to the lower steric hindrance of the acid chloride, ensuring higher yields with the bulky dibenzylamine.
Reaction Logic
-
Activation: Nicotinic acid is converted to nicotinoyl chloride using Thionyl Chloride (
). This transforms the poor leaving group (-OH) into an excellent one (-Cl). -
Substitution: The nitrogen lone pair of dibenzylamine attacks the carbonyl carbon of the nicotinoyl chloride.
-
Scavenging: A non-nucleophilic base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the pyridine ring.
Figure 1: Mechanistic pathway for the conversion of Nicotinic Acid to N,N-dibenzylpyridine-3-carboxamide via acid chloride activation.[1][2]
Part 3: Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic gases (
Materials
-
Nicotinic Acid (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) -
Dibenzylamine (1.1 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
-
Suspend Nicotinic Acid (1.23 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add Thionyl Chloride (3.6 mL, 50 mmol) dropwise.
-
Reflux at 45°C for 2 hours until the solution becomes clear (evolution of gas ceases).
-
Critical Step: Evaporate the solvent and excess
under reduced pressure to dryness. Re-dissolve the residue in fresh anhydrous DCM (10 mL). Failure to remove excess thionyl chloride will result in side reactions with the amine.
Phase 2: Amidation
-
In a separate flask, dissolve Dibenzylamine (2.17 g, 11 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (20 mL).
-
Cool the amine solution to 0°C using an ice bath.
-
Add the Nicotinoyl Chloride solution (from Phase 1) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
Phase 3: Workup & Purification (Self-Validating)
-
Quench: Add saturated
(30 mL). -
Extraction: Separate the organic layer. Wash with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Validation Check: Test the pH of the aqueous wash. It should be neutral (~7). If acidic, unreacted acid chloride or HCl remains.
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize from Ethanol/Hexane if a solid, or purify via flash column chromatography (Ethyl Acetate/Hexane 1:1) if an oil.
Figure 2: Downstream processing workflow ensuring removal of acidic byproducts and isolation of pure amide.
Part 4: Analytical Characterization
To confirm the successful synthesis of N,N-dibenzylpyridine-3-carboxamide, the following spectral signatures must be observed.
1. Proton NMR (
-
Pyridine Ring: Look for the characteristic pattern of the 3-substituted pyridine.
- ~8.7 ppm (s, 1H, H-2): Deshielded singlet adjacent to Nitrogen and Carbonyl.
- ~8.6 ppm (d, 1H, H-6): Doublet adjacent to Nitrogen.
- ~7.7 ppm (d, 1H, H-4).
- ~7.3 ppm (m, 1H, H-5).
-
Benzyl Groups:
- ~7.2–7.4 ppm (m, 10H, Aromatic protons of benzyl rings).
-
~4.5–4.8 ppm (br s or two singlets, 4H,
): Depending on the rotameric restriction of the amide bond, the benzylic protons may appear as a broad singlet or two distinct signals due to restricted rotation around the C-N amide bond.
2. Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 303.15
-
Observed m/z: 303.1 ± 0.2
Part 5: Applications in Drug Discovery
1. Bioisosteric Replacement Studies
N,N-dibenzylpyridine-3-carboxamide serves as a lipophilic probe in Structure-Activity Relationship (SAR) studies. By replacing the hydrophilic
2. Antimicrobial & Anti-inflammatory Scaffolds Substituted nicotinamides have demonstrated activity against Staphylococcus aureus and Escherichia coli.[3] The dibenzyl modification increases membrane permeability, potentially enhancing intracellular accumulation compared to the parent nicotinamide [1].
3. Ligand Chemistry The pyridine nitrogen remains available for coordination. This molecule is used to synthesize metal complexes (e.g., Copper or Cadmium) which are investigated for enhanced biological stability and antimicrobial efficacy [2].
References
-
Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. Molecules. (2012). Available at: [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. (2005).[4] Available at: [Link]
-
PubChem Compound Summary for CID 155284423: Benzyl pyridine-3-carboxylate;pyridine-3-carboxamide. National Center for Biotechnology Information. (2025). Available at: [Link]
Sources
- 1. N,N-diethylpyridine-3-carboxamide [stenutz.eu]
- 2. N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
